N-(naphtalén-1-yl)furan-2-carboxamide

Vue d'ensemble

Description

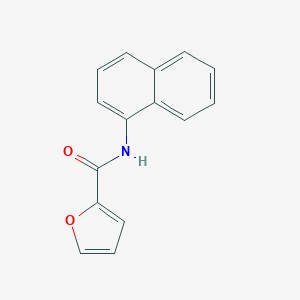

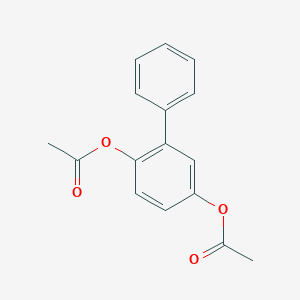

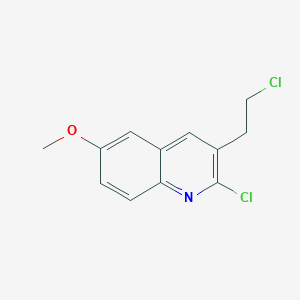

“N-(naphthalen-1-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for various applications . It is a small molecule composed of a furan-2-carboxamide moiety and a naphthalene ring . The molecular formula of this compound is C15H11NO2.

Synthesis Analysis

The synthesis of “N-(naphthalen-1-yl)furan-2-carboxamide” involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol. This results in “N-(naphthalen-2-yl)furan-2-carboxamide” which is then treated with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide .Molecular Structure Analysis

The molecular structure of “N-(naphthalen-1-yl)furan-2-carboxamide” has been confirmed by elemental and contemporary spectroscopic investigations (IR, UV, 1 HNMR, 13 CNMR, and elemental analysis) .Chemical Reactions Analysis

The chemical reactions involving “N-(naphthalen-1-yl)furan-2-carboxamide” include its formation through the condensation of naphthalen-2-amine with furan-2-carbonyl chloride. This compound is then treated with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide .Applications De Recherche Scientifique

Agents antibactériens

Des études récentes ont synthétisé des analogues contenant du furane pour leur activité antibactérienne, ce qui indique le potentiel de ce composé comme échafaudage pour le développement de nouveaux agents antibactériens .

Protocoles de synthèse

Des protocoles pour la synthèse de composés apparentés ont été développés, ce qui pourrait contribuer à la production et à l'étude du « N-(naphtalén-1-yl)furan-2-carboxamide » pour diverses applications .

Propriétés fongicides

La recherche sur des composés similaires a exploré leur utilisation comme nouveaux fongicides, suggérant des applications possibles en agriculture pour lutter contre les agents pathogènes des plantes .

Mécanisme D'action

Target of Action

N-(naphthalen-1-yl)furan-2-carboxamide is a novel fungicide that primarily targets the fungus Rhizoctonia solani . The compound interacts with key targets in the fungus, leading to significant changes in its growth and morphology .

Mode of Action

The compound’s mode of action involves inhibiting the growth of Rhizoctonia solani. It causes changes in the microscopic morphology of the fungus, leading to hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . The compound also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .

Biochemical Pathways

The compound affects several biochemical pathways in Rhizoctonia solani. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

The synthesis of the compound involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess p2s5 in anhydrous toluene to obtain the corresponding thioamide . This suggests that the compound may have specific ADME properties that impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Rhizoctonia solani growth. The fungus treated with N-(naphthalen-1-yl)furan-2-carboxamide produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus .

Analyse Biochimique

Biochemical Properties

It has been observed to interact with various enzymes and proteins

Cellular Effects

N-(naphthalen-1-yl)furan-2-carboxamide has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(naphthalen-1-yl)furan-2-carboxamide is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(naphthalen-1-yl)furan-2-carboxamide have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of N-(naphthalen-1-yl)furan-2-carboxamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-(naphthalen-1-yl)furan-2-carboxamide is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N-naphthalen-1-ylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKTYZBSNANXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324259 | |

| Record name | MLS003171585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40337-07-3 | |

| Record name | MLS003171585 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-NAPHTHYL)-2-FURAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)

![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)

![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)